molecular formula C18H13FN4OS B11515591 (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile

(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B11515591
M. Wt: 352.4 g/mol
InChI Key: JOWAVVANUNPDBD-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a thiazole ring, which are connected through a carbohydrazonoyl cyanide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Carbohydrazonoyl Cyanide Linkage: This step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
  • (E)-4-(4-BROMOPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE
  • (E)-4-(4-IODOPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE

Uniqueness

(E)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

(2E)-4-(4-fluorophenyl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C18H13FN4OS/c1-24-15-8-6-14(7-9-15)22-23-16(10-20)18-21-17(11-25-18)12-2-4-13(19)5-3-12/h2-9,11,22H,1H3/b23-16+

InChI Key

JOWAVVANUNPDBD-XQNSMLJCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.